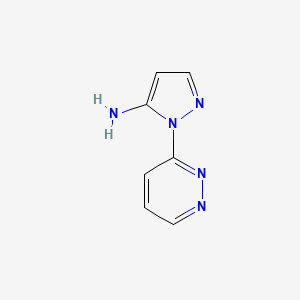

2-pyridazin-3-yl-2H-pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridazin-3-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that features both pyridazine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents can introduce the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents like halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, sulfonates.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-Cancer Agents

2-Pyridazin-3-yl-2H-pyrazol-3-ylamine has been identified as a crucial intermediate in synthesizing anti-cancer drugs. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in anti-cancer drug development .

Anti-inflammatory Properties

The compound also shows promise in developing anti-inflammatory medications. Research indicates that it can inhibit specific enzymes linked to inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

Agrochemical Development

In agricultural research, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been documented, with studies showing that formulations containing this compound can significantly reduce pest populations while being environmentally friendly .

Material Science

Novel Materials Synthesis

The compound is involved in developing new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and performance characteristics. Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular processes. It has been used in assays to understand the mechanisms of enzyme action better, contributing to the development of new therapeutic strategies .

Diagnostics

Imaging Techniques

The potential of this compound in diagnostics is being explored, particularly in designing agents for imaging techniques that require specific targeting of biological markers. Its ability to bind selectively to certain biomolecules makes it a candidate for developing diagnostic tools that can enhance disease detection accuracy .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceutical | Anti-cancer drugs, anti-inflammatory agents | Targeted therapy, reduced side effects |

| Agricultural Chemistry | Herbicides, fungicides | Enhanced crop protection, environmentally friendly |

| Material Science | Polymers, coatings | Improved durability and performance |

| Biochemical Research | Enzyme interaction studies | Insights into enzyme mechanisms |

| Diagnostics | Imaging agents | Enhanced disease detection |

Case Studies

- Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anti-cancer agent .

- Herbicide Development : Research conducted on agrochemical formulations containing this compound showed a marked increase in efficacy against common agricultural pests, leading to further development of environmentally sustainable herbicides .

- Material Performance : A recent study focused on incorporating this compound into polymer composites found that the resulting materials displayed superior mechanical strength and resistance to thermal degradation compared to traditional polymers .

Mécanisme D'action

The mechanism of action of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. Its effects may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.

Pyrazole Derivatives: Pyrazole-based compounds, such as certain anti-inflammatory drugs, exhibit similar reactivity and biological effects.

Uniqueness: 2-Pyridazin-3-yl-2H-pyrazol-3-ylamine is unique due to the combination of pyridazine and pyrazole rings, which confer distinct chemical properties and potential for diverse pharmacological activities. This dual-ring structure allows for versatile functionalization and interaction with various biological targets, making it a valuable compound in medicinal chemistry.

Activité Biologique

2-Pyridazin-3-yl-2H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that allows it to interact with various biological targets. The core structure consists of a pyrazole ring fused with a pyridazine moiety, contributing to its stability and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showcasing potential as an antimicrobial agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, disrupting signaling pathways crucial for tumor growth and survival.

- Cytokine Modulation : By affecting the expression of cytokines, it can modulate immune responses and reduce chronic inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : A study demonstrated that this compound effectively inhibited growth in human cancer cell lines, leading to significant apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, which are critical regulators of the cell cycle.

- Anti-inflammatory Studies : Another investigation revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting its potential utility in treating inflammatory diseases like rheumatoid arthritis.

- Antimicrobial Evaluation : In vitro assays showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Propriétés

IUPAC Name |

2-pyridazin-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-5-10-12(6)7-2-1-4-9-11-7/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQYQWBHUZRVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.